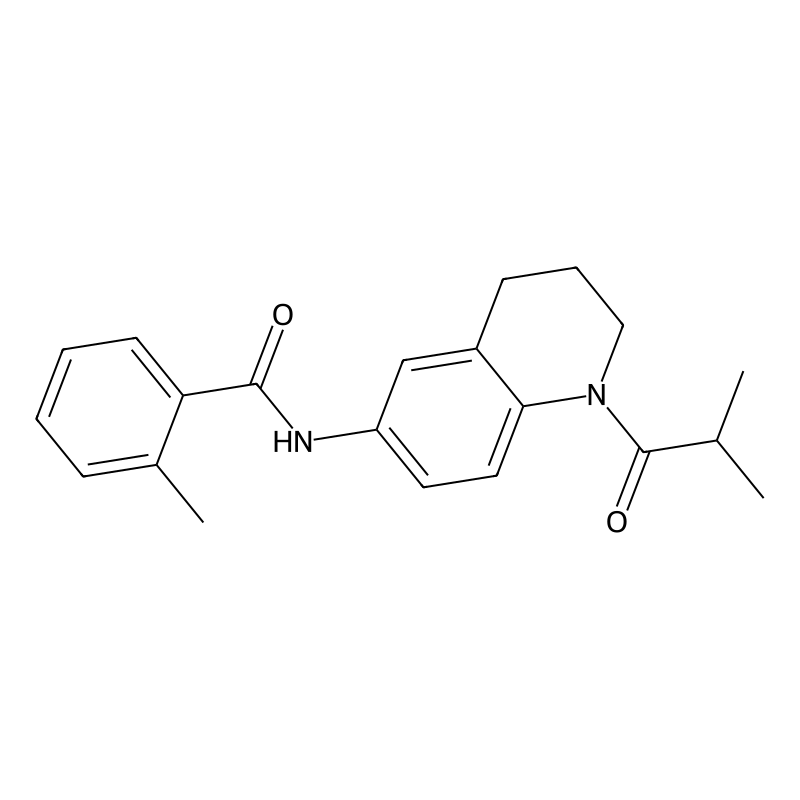

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Neurodegenerative Diseases:

Studies have explored the potential of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These diseases are characterized by the progressive loss of neurons and their function in the brain.

Alzheimer's Disease

Research suggests that the compound might improve cognitive function and memory in animal models of Alzheimer's disease. However, the mechanism of action and efficacy in humans remain unclear. )

Parkinson's Disease

Studies have investigated the potential neuroprotective effects of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide in Parkinson's disease models. However, further research is needed to determine its effectiveness in humans. )

Cancer:

Research has explored the potential anti-cancer properties of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide. Studies suggest that it might inhibit the growth and proliferation of cancer cells. However, more research is required to understand its efficacy and safety in cancer treatment. )

Other Applications:

There is limited scientific research on the application of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide in other areas. Some studies have investigated its potential effects on:

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, commonly referred to as IBTQ, is a chemical compound that has garnered interest in various fields of research due to its unique structural characteristics. The compound features a tetrahydroquinoline core, which is a bicyclic structure known for its biological activity, and an isobutyryl group that enhances its reactivity. The presence of the 2-methylbenzamide moiety contributes to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis.

The chemical reactivity of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can be attributed to its functional groups. Key reactions include:

- Acylation: The introduction of the isobutyryl group can be achieved through acylation reactions with acyl chlorides in the presence of bases.

- Sulfonylation: The attachment of sulfonyl groups can occur via reactions with sulfonyl chlorides.

- Reduction: The tetrahydroquinoline core can undergo reduction reactions to modify its saturation levels, impacting its biological activity.

Research indicates that N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide possesses notable biological activities. Preliminary studies suggest potential:

- Antimicrobial Properties: Exhibiting activity against various bacterial strains.

- Anticancer Activity: The compound has been investigated for its ability to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth and survival pathways.

- Neuroprotective Effects: There are indications that it may protect neuronal cells from oxidative stress and apoptosis.

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide typically involves several key steps:

- Formation of Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction where an aldehyde or ketone reacts with an amine under acidic conditions.

- Acylation: The isobutyryl group is introduced via acylation using isobutyryl chloride and a base such as triethylamine.

- Benzamide Formation: Finally, the 2-methylbenzamide moiety is formed through reaction with 2-methylbenzoic acid or its derivatives under suitable conditions.

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules in pharmaceutical research.

- Material Science: Investigated for use in specialty chemicals due to its unique structural properties.

Interaction studies have focused on how N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide interacts with various biological targets. These include:

- Enzyme Inhibition: Studies have shown it may inhibit specific enzymes involved in metabolic pathways related to cancer progression.

- Receptor Binding: Research suggests potential binding interactions with neurotransmitter receptors which could explain some neuroprotective effects.

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide shares structural similarities with several other compounds featuring tetrahydroquinoline cores. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Tetrahydroquinoline core with butoxy group | Anticancer properties | Longer alkyl chain may affect solubility |

| 4-(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Tetrahydroquinoline core with tert-butyl group | Antimicrobial activity | Different positioning of substituents affects reactivity |

| 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine | Simple amine derivative of tetrahydroquinoline | Neuroprotective effects | Lacks acyl and aromatic groups which may limit activity |

The uniqueness of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide lies in its combination of an isobutyryl group and a methyl-substituted aromatic ring which may enhance both its solubility and biological activity compared to other similar compounds .